molecular formula C12H8N2OS B374330 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one CAS No. 137382-45-7

4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B374330
CAS No.: 137382-45-7
M. Wt: 228.27g/mol
InChI Key: WFVUDUWXXLCTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound that features a thiophene ring fused to a phthalazinone core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, known for its electron-rich properties, imparts unique chemical and physical characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between a thiophene derivative and a phthalazinone precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalazinone core can be reduced to form dihydrophthalazines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrophthalazines, and various substituted thiophene derivatives .

Scientific Research Applications

4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phthalazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-2-yl)-1,2-dihydrophthalazin-1-one is unique due to the combination of the thiophene ring and phthalazinone core, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

4-thiophen-2-yl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-9-5-2-1-4-8(9)11(13-14-12)10-6-3-7-16-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVUDUWXXLCTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(thiophene-2-carbonyl)benzoate (0.445 g, 1.81 mmol) and hydrazine hydrate (0.40 mL, 7.1 mmol) in ethanol (6 mL) was stirred at 80° C. overnight, concentrated, and azeotroped with toluene to give the title compound, which was used without purification: 1H NMR (300 MHz, DMSO-d6) δ 12.87 (s, 1H), 8.42-8.28 (m, 1H), 8.23-8.09 (m, 1H), 7.95 (dtd, J=19.0, 7.3, 1.5, 2H), 7.82-7.69 (m, 1H), 7.68-7.55 (m, 1H), 7.33-7.19 (m, 1H), 4.12 (s, OH), 1.91 (s, OH), 1.74 (s, 1H).
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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